molecular formula C13H18N2O B13500091 1-Benzyl-3-(methylamino)piperidin-2-one

1-Benzyl-3-(methylamino)piperidin-2-one

Cat. No.: B13500091
M. Wt: 218.29 g/mol
InChI Key: CISHVRGOUPPTED-UHFFFAOYSA-N
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Description

1-Benzyl-3-(methylamino)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used in organic synthesis and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(methylamino)piperidin-2-one typically involves the reaction of piperidine derivatives with benzyl and methylamine groups. One common method is the reductive amination of 1-benzyl-4-piperidone with methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reductive amination techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(methylamino)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The benzyl and methylamine groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds.

Scientific Research Applications

1-Benzyl-3-(methylamino)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(methylamino)piperidin-2-one involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter systems by binding to receptors and altering their activity. This modulation can lead to changes in neuronal signaling and has potential therapeutic effects in the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered heterocyclic amine.

    1-Benzyl-4-piperidone: A precursor in the synthesis of 1-Benzyl-3-(methylamino)piperidin-2-one.

    N-Benzylpiperidine: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and methylamine groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-benzyl-3-(methylamino)piperidin-2-one

InChI

InChI=1S/C13H18N2O/c1-14-12-8-5-9-15(13(12)16)10-11-6-3-2-4-7-11/h2-4,6-7,12,14H,5,8-10H2,1H3

InChI Key

CISHVRGOUPPTED-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN(C1=O)CC2=CC=CC=C2

Origin of Product

United States

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